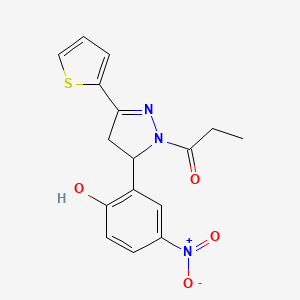

1-(5-(2-羟基-5-硝基苯基)-3-(噻吩-2-基)-4,5-二氢-1H-吡唑-1-基)丙انون

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

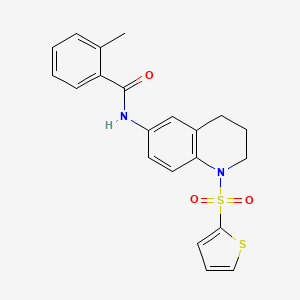

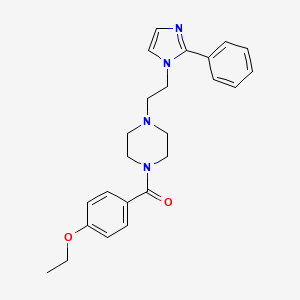

The compound "1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one" is a pyrazoline derivative, which is a class of organic compounds known for their diverse pharmacological activities. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are often synthesized from the reaction of chalcone derivatives with hydrazine hydrate, as seen in the synthesis of similar compounds .

Synthesis Analysis

The synthesis of pyrazoline derivatives typically involves the reaction of chalcone derivatives with hydrazine hydrate in a suitable solvent, such as propanoic acid. This process leads to the formation of 1-(diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-ones, which are characterized by spectroscopic techniques like FT-IR, NMR, and elemental analyses . Although the specific synthesis of the compound is not detailed in the provided papers, the general method can be inferred from similar compounds.

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives can be determined using spectroscopic methods such as FTIR, NMR, and mass spectrometry, as well as single-crystal X-ray crystallography. These techniques provide information about the molecular geometry, vibrational frequencies, and chemical shift values. For instance, the structure of a related compound, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, was elucidated using these methods, and the data were further supported by density functional theory (DFT) calculations .

Chemical Reactions Analysis

Pyrazoline derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The intramolecular Paternò–Büchi reaction is one such reaction, where an acetylenic group couples with a carbonyl center under photoinduced conditions, as demonstrated in the synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones . Although the specific reactions of the compound are not described, it is likely that it could participate in similar photochemical processes due to its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which can be predicted using various spectroscopic and analytical techniques. The antimicrobial activity of such compounds is also a significant chemical property, with many pyrazoline derivatives exhibiting moderate to significant activity against various microbial strains . Additionally, some pyrazoline derivatives have been evaluated for their antidepressant activity, indicating the potential for diverse biological activities .

科学研究应用

合成和光谱表征:

- 已合成并使用 FT-IR、NMR 和 LCMS 等技术对与所讨论化合物相似的化合物进行了表征。例如,Salian、Narayana 和 Sarojini (2017 年) 合成了并表征了 N-(4-硝基苯基)-2-{2-[3-(4-氯苯基)-5-[4-(丙烷-2-基)苯基]-4,5-二氢-1H-吡唑-1-基]-4-氧代-4,5-二氢-1,3-噻唑-5-基}乙酰胺,强调了光谱方法在理解这些化合物中的重要性(Salian、Narayana 和 Sarojini,2017 年)。

抗抑郁活性:

- 已经评估了这些化合物的某些衍生物的潜在抗抑郁活性。例如,Mathew、Suresh 和 Anbazhagan (2014 年) 研究了苯基-3-(噻吩-2-基)-4, 5-二氢-1H-吡唑-1-甲硫代酰胺的抗抑郁作用,突出了这些分子在心理健康中的治疗潜力(Mathew、Suresh 和 Anbazhagan,2014 年)。

抗肿瘤剂:

- 该类中的一些化合物已显示出作为抗肿瘤剂的希望。Gomha、Edrees 和 Altalbawy (2016 年) 合成了一系列含有噻吩部分的双吡唑基噻唑,它们对肝细胞癌细胞系显示出显着的抗肿瘤活性(Gomha、Edrees 和 Altalbawy,2016 年)。

抗菌活性:

- 一些研究集中于这些化合物的抗菌特性。例如,Rani 和 Mohamad (2014 年) 合成了 5-(噻吩-2-基)-苯基吡唑啉衍生物并评估了其抗菌活性,表明它们在对抗细菌感染中具有潜在用途(Rani 和 Mohamad,2014 年)。

缓蚀剂:

- 有趣的是,该化学品的衍生物已被探索作为缓蚀剂。Motawea 和 Abdelaziz (2015 年) 研究了两种吡唑衍生物,包括一种类似化合物,作为盐酸溶液中碳钢的缓蚀剂(Motawea 和 Abdelaziz,2015 年)。

光电材料:

- Ramkumar 和 Kannan (2015 年) 开发了用于光电应用的新型杂环化合物,展示了这些分子在先进材料科学中的潜力(Ramkumar 和 Kannan,2015 年)。

属性

IUPAC Name |

1-[3-(2-hydroxy-5-nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-2-16(21)18-13(9-12(17-18)15-4-3-7-24-15)11-8-10(19(22)23)5-6-14(11)20/h3-8,13,20H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJQCBQAKUHWKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C=CC(=C3)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

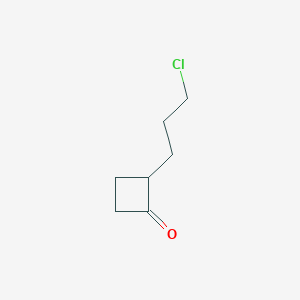

![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B3009531.png)

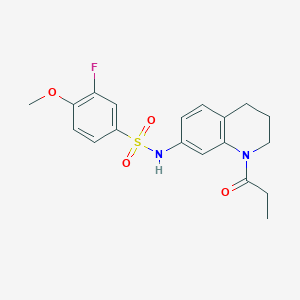

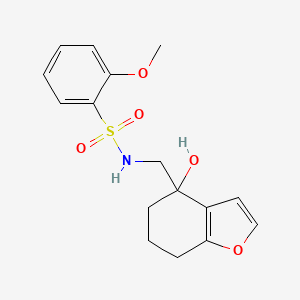

![ethyl 1-(4-methoxybenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3009533.png)

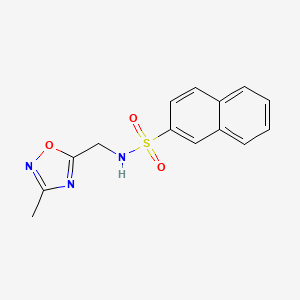

![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)

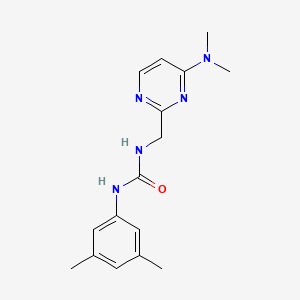

![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)